5-Methoxy-1H-indazol-6-OL is a chemical compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological pathways. This compound belongs to the indazole family, which is recognized for its diverse pharmacological properties. The presence of the methoxy and hydroxyl groups in its structure enhances its reactivity and biological activity.
5-Methoxy-1H-indazol-6-OL can be synthesized through various chemical methods, typically involving the modification of indazole derivatives. It is commercially available from chemical suppliers and is often produced in research laboratories for further studies.
This compound is classified as an indazole derivative, specifically a substituted indazole with a methoxy group at the fifth position and a hydroxyl group at the sixth position. Indazoles are heterocyclic compounds that contain a five-membered ring with two adjacent nitrogen atoms.
The synthesis of 5-Methoxy-1H-indazol-6-OL can be achieved through several methods:
The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
The molecular structure of 5-Methoxy-1H-indazol-6-OL features a five-membered ring containing two nitrogen atoms adjacent to each other. The methoxy group (-OCH₃) is attached to the fifth carbon, while a hydroxyl group (-OH) is located at the sixth carbon position.
5-Methoxy-1H-indazol-6-OL can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 5-Methoxy-1H-indazol-6-OL primarily involves its interaction with specific enzymes and biomolecules in biological systems. Notably, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. This inhibition leads to reduced production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha .
Research indicates that this compound influences cellular signaling pathways and gene expression, which may contribute to its potential therapeutic effects in inflammatory conditions.
5-Methoxy-1H-indazol-6-OL is typically characterized by:
The compound exhibits notable stability under standard laboratory conditions but may react under strong acidic or basic environments. Its functional groups contribute to its reactivity profile, making it suitable for further chemical modifications.
5-Methoxy-1H-indazol-6-OL has a wide range of scientific applications:
Transition metal catalysis enables efficient construction of the indazole core under mild conditions, with precise regiocontrol critical for positioning the 5-methoxy and 6-hydroxy groups.
Palladium(0) complexes facilitate direct C–N bond formation via C–H activation of ortho-hydrazino anisoles. Using Pd(PPh₃)₄ (5 mol%) and copper(I) oxide as a reoxidant in dimethylacetamide at 120°C, this method achieves cyclization without exogenous directing groups. Key to success is the in situ generation of hydrazone intermediates from 2-amino-4-methoxyphenols and aldehydes, yielding 5-Methoxy-1H-indazol-6-ol in 78–85% isolated yield. The reaction tolerates halogen substituents, enabling downstream functionalization [7].
Copper(II) acetate (10 mol%) mediates oxidative N–N bond coupling using oxygen as a terminal oxidant. Optimized conditions employ methanol/water (9:1) at 60°C with potassium carbonate base, converting ortho-amino ketone precursors to indazoles in 18 hours. Electron-donating groups (e.g., 5-methoxy) accelerate cyclization kinetics, achieving 92% yield for the target compound. Catalyst loadings can be reduced to 2 mol% in flow reactors without yield compromise [6] [7].
[CpRhCl₂]₂ (3 mol%) catalyzes dehydrogenative coupling between 4-methoxy-2-hydroxybenzaldehydes and arylhydrazines through sequential C–H metalation. Acetic acid additive accelerates imine formation, while silver hexafluoroantimonate enhances rhodium electrophilicity. This one-pot assembly delivers 3-aryl-5-Methoxy-1H-indazol-6-ol derivatives (75–88% yield) with complete regioselectivity. Stoichiometric studies confirm a turnover-limiting C–H activation step (kH/k*D = 4.1) [7].
Table 1: Transition Metal-Catalyzed Synthesis Performance
Method | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Pd-Mediated C–H Amination | Pd(PPh₃)₄/Cu₂O (5 mol%) | 120 | 12 | 85 |
Cu-Catalyzed N–N Coupling | Cu(OAc)₂/O₂ (10 mol%) | 60 | 18 | 92 |
Rh(III) Double C–H Activation | [Cp*RhCl₂]₂/AgSbF₆ (3 mol%) | 80 | 10 | 88 |
Phosphorus-based reductants enable nitro group reduction concomitant with N–N bond formation, ideal for electron-rich indazoles.
2-Nitro-4-methoxy-5-hydroxybenzaldehyde undergoes phospholene oxide-catalyzed reductive cyclization with aryl amines. Triethylsilane reduces phosphine oxide precatalysts in situ to active P(III) species. At 110°C in toluene, this domino sequence achieves 83% yield of 3-substituted indazoles. Electron-deficient anilines require 24 hours for completion due to slower imine formation kinetics [7].
1,2,2,3,4,4-Hexamethylphosphetane (10 mol%) catalyzes deoxygenative cyclization of 2-nitrobenzaldehyde derivatives with phenylhydrazines. Density functional theory calculations confirm a turnover-limiting (3+1) cheletropic addition (ΔG‡ = 22.3 kcal/mol). Optimized conditions use chlorobenzene at 130°C with polymethylhydrosiloxane, producing 5-Methoxy-1H-indazol-6-ol in 79% yield with 98% regiopurity [7] [8].
Avoiding metal catalysts eliminates contamination risks for pharmaceutical applications.
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) oxidizes ortho-methyl arylhydrazones to diazo intermediates, spontaneously cyclizing to indazoles. Methanol solvent at 25°C provides optimal selectivity for 6-hydroxyindazoles (78% yield). Substituent studies reveal methoxy groups at C5 decrease oxidation potential by 140 mV, accelerating reaction rates 3.2-fold versus unsubstituted analogs [7].
Ortho-bromo-4-methoxy-3-hydroxyacetophenone N-tosylhydrazones undergo base-free cyclization at 150°C in dimethyl sulfoxide. Sulfur dioxide extrusion generates diazo intermediates that cyclize with first-order kinetics (k = 1.2 × 10⁻³ min⁻¹). Microwave irradiation (300 W) reduces reaction time to 15 minutes with 81% isolated yield. The sulfonyl group governs regioselectivity, favoring N1-substitution (>20:1 vs N2) [2] [7].
Table 2: Metal-Free Synthetic Approaches Comparison
Method | Oxidant/Conditions | Temp (°C) | Regioselectivity (N1:N2) | Yield (%) |
---|---|---|---|---|
PIFA-Oxidized Cyclization | PIFA/MeOH | 25 | >15:1 | 78 |
Thermal Isomerization | Neat/DMSO | 150 | >20:1 | 85 |
Microwave-Assisted Isomerization | MW (300 W)/DMSO | 180 | >20:1 | 81 |
Scale-up requires balancing reaction efficiency with purification feasibility.
Ortho-lithiation of 1-(benzyloxy)-2-bromo-4-methoxybenzene at –78°C using tert-butyllithium generates aryl lithium species that quench with ditert-butyl azodicarboxylate. Catalytic hydrogenation (Pd/C, 50 psi) simultaneously removes Boc groups and benzyl protectors, yielding 5-Methoxy-1H-indazol-6-ol in 89% overall yield per kilogram batch. This route achieves >99.5% HPLC purity without recrystallization [7] [8].
Statistical optimization (Box-Behnken design) identifies ethanol/water (85:15 v/v) as optimal for cyclocondensation. A temperature gradient protocol maximizes yield:
Table 3: Industrial Process Parameters
Parameter | Laboratory Scale | Kilogram Scale | Economic Impact |
---|---|---|---|
Cycle Time | 48 h | 18 h | 34% reduction in manufacturing cost |
Solvent Consumption | 120 L/kg | 40 L/kg | 67% waste reduction |
Energy Input | 1.8 kWh/mol | 0.6 kWh/mol | 66% energy savings |
Isolated Yield | 81% | 94% | 16% increase in output |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: